Ethyl 3-(((benzyloxy)carbonyl)amino)-2,5-dioxopyrrolidine-3-carboxylate

Succinimide synthesis Process chemistry Pharmaceutical intermediates

This Cbz-protected α-amino succinimide derivative is a pivotal intermediate for ranirestat (AS-3201) and related aldose reductase inhibitors. The ethyl ester at the 3-position ensures the highest yield in the validated enzymatic resolution step (≥30% yield advantage over methyl/tert-butyl analogs), locking in the cost advantage for this specific scaffold. With a demonstrated 89% synthetic yield and 98.9% e.e. via enzymatic resolution, this is the preferred protected substrate for manufacturing ASI-2. The Cbz group provides hydrogenolytic orthogonality, streamlining deprotection.

Molecular Formula C15H16N2O6
Molecular Weight 320.3 g/mol
CAS No. 147194-10-3
Cat. No. B3104310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(((benzyloxy)carbonyl)amino)-2,5-dioxopyrrolidine-3-carboxylate
CAS147194-10-3
Molecular FormulaC15H16N2O6
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CC(=O)NC1=O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C15H16N2O6/c1-2-22-13(20)15(8-11(18)16-12(15)19)17-14(21)23-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,17,21)(H,16,18,19)
InChIKeyXEVSFFUCZKXTGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(((benzyloxy)carbonyl)amino)-2,5-dioxopyrrolidine-3-carboxylate (CAS 147194-10-3): Core Intermediate Profile for Procurement Decisions


Ethyl 3-(((benzyloxy)carbonyl)amino)-2,5-dioxopyrrolidine-3-carboxylate is a Cbz‑protected α‑amino succinimide derivative featuring an ethyl ester at the 3‑position. It serves as a pivotal intermediate in the synthesis of ranirestat (AS‑3201), a clinically developed aldose reductase inhibitor for diabetic complications, and related tetrahydropyrrolo[1,2‑a]pyrazin‑4‑spiro‑3′‑pyrrolidine derivatives [1][2]. The succinimide ring provides a conformationally constrained aspartic acid mimic, while the Cbz group allows orthogonal deprotection under hydrogenolytic conditions. Industrially, its production has been optimized to high yields via direct condensation of aminomalonic esters with haloacetamides [3].

Why Generic Cbz‑Succinimide Esters Cannot Substitute Ethyl 3-(((benzyloxy)carbonyl)amino)-2,5-dioxopyrrolidine-3-carboxylate


Although the compound belongs to the well‑known class of Cbz‑protected amino succinimides, simple interchange with other N‑Cbz‑succinimide esters or alternative protecting‑group analogs carries quantifiable risk. The ethyl ester at the 3‑position dictates solubility, crystallization behavior, and enzymatic recognition in downstream biotransformations; even a change to the methyl or tert‑butyl ester reduces the yield of the key asymmetric hydrolysis step by more than 30 percentage points [1]. Likewise, switching the Cbz group to Boc or Fmoc alters the deprotection orthogonality required for the ranirestat synthesis sequence, as the subsequent steps tolerate hydrogenolysis but are incompatible with strongly acidic or basic conditions [2]. Consequently, the exact combination of Cbz protection, ethyl ester, and succinimide scaffold is locked into the validated industrial route.

Quantitative Differentiation Evidence for Ethyl 3-(((benzyloxy)carbonyl)amino)-2,5-dioxopyrrolidine-3-carboxylate


Synthesis Yield: 89% in‑solution vs. 36.5% for the prior‑art haloacetamide route

The patented direct condensation method delivers ethyl 3-(((benzyloxy)carbonyl)amino)-2,5-dioxopyrrolidine-3-carboxylate in 89% HPLC‑quantitated yield (in‑solution, before recrystallization), using ethanol as solvent and sodium ethoxide as base [1]. In sharp contrast, the previously known haloacetamide‑based route afforded the same compound in only 36.5% yield, necessitating column‑chromatographic purification and rendering it industrially impracticable [1]. After recrystallization, the new method still provides a 72% isolated yield of white crystalline product [1].

Succinimide synthesis Process chemistry Pharmaceutical intermediates

Enantiomeric Purity: 98.9% e.e. via Enzymatic Resolution vs. Classical Diastereomer Recrystallization

Racemic ethyl 3-(((benzyloxy)carbonyl)amino)-2,5-dioxopyrrolidine-3-carboxylate can be resolved enzymatically to yield the (R)‑enantiomer with an enantiomeric excess of 98.9% (isolated yield 36%) [1]. The classical cinchonidine‑mediated diastereomer salt resolution, by comparison, requires expensive chiral amines in stoichiometric amounts and multiple recrystallizations to reach comparable optical purity, yet often fails to exceed 95% e.e. in a single pass [1]. The enzymatic process is described as “excellent in operability, low cost, and high optical selectivity” relative to the prior chemical resolution methods [1].

Chiral resolution Enzymatic hydrolysis Optically active succinimide

Bioconversion Yield: 17% Higher Total Yield Using EstBT vs. Porcine Liver Esterase (PLE)

In the synthesis of the ranirestat key intermediate ASI‑2, the prochiral diethyl 2‑benzyloxycarbonylamino‑2‑ethoxycarbonylsuccinate (Z‑MDE‑AE) is first asymmetrically hydrolyzed to (R)‑1‑ethyl hydrogen 3‑benzyloxycarbonylamino‑3‑ethoxycarbonylsuccinate (Z‑MME‑AE) at theoretical quantitative yield [1]. Replacing porcine liver esterase (PLE) with the recombinant esterase EstBT from Bacillus thuringiensis raised the total process yield by 17 percentage points [1]. This improvement was attributed to EstBT’s superior stereoselectivity and operational stability under process conditions [1].

Biocatalysis Asymmetric hydrolysis Ranirestat intermediate

Consecutive Reaction Suppression: Side‑product <2% Under Optimized Conditions

A notorious side reaction in succinimide formation from aminomalonic esters is the consecutive reaction that consumes the desired product and generates oligomeric or hydrolyzed by‑products. Under optimized conditions of the patented method, this consecutive reaction is suppressed to ≤2% of the target product mass, compared to levels exceeding 10% under sub‑optimal conditions [1]. In the prior‑art haloacetamide route, by‑product formation was so severe that column chromatography was mandatory for isolation [1].

Reaction selectivity Process optimization Succinimide synthesis

High‑Value Application Scenarios for Ethyl 3-(((benzyloxy)carbonyl)amino)-2,5-dioxopyrrolidine-3-carboxylate Based on Verified Differentiation


Multi‑Kilogram Production of Ranirestat (AS‑3201) Key Intermediates

The demonstrated 89% synthesis yield [1] and ≥98.9% e.e. via enzymatic resolution [2] make this compound the preferred protected intermediate for manufacturing ASI‑2, the direct precursor of ranirestat. The 17% yield uplift contributed by EstBT bioconversion [3] further solidifies its cost advantage over alternative protected substrates in this specific industrial route.

Synthesis of Tetrahydropyrrolo[1,2‑a]pyrazine‑4‑spiro‑3′‑pyrrolidine Derivatives for Diabetic Complications

The succinimide scaffold is the core of a series of spiro‑pyrrolidine aldose reductase inhibitors. The compound’s quantitative conversion to these derivatives has been validated in patent literature [1]. Its reproducible 97% purity (as listed on technical datasheets) and the ability to suppress side reactions to ≤2% [4] ensure that downstream cyclization and spiro‑annulation steps proceed without interference from protecting‑group fragments or des‑ethyl impurities.

Enzymatic Resolution Development for Chiral Succinimide Libraries

The racemic form of the compound serves as a benchmark substrate for screening novel hydrolases. The existing enzymatic resolution protocol delivering 98.9% e.e. [2] provides a validated baseline against which new biocatalysts can be quantitatively compared. Procurement of the racemate at scale is straightforward because the patented production method yields it at 89% in‑solution [4] without relying on costly chiral starting materials.

Orthogonal Protection Strategy for Multi‑Step Peptide Mimetic Synthesis

The Cbz group is cleavable by hydrogenolysis, orthogonal to both Boc (acid‑labile) and Fmoc (base‑labile) protecting groups. The compound’s proven stability during the basic conditions of the succinimide synthesis [4] and its compatibility with subsequent catalytic hydrogenation make it uniquely suited for sequences that require simultaneous protection of an amine and an ester, such as the assembly of conformationally constrained aspartate mimetics.

Quote Request

Request a Quote for Ethyl 3-(((benzyloxy)carbonyl)amino)-2,5-dioxopyrrolidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.